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Compound of Interest

1-[2-(3-
Compound Name:
Chlorophenoxy)ethyl]piperazine

CAS No.: 401500-65-0

Cat. No.: B1347718

Get Quote

Executive Summary

Compound ldentity: 1-[2-(3-Chlorophenoxy)ethyl]piperazine CAS Registry Number: 401500-
65-0 Molecular Formula: C12H17CIN20 Molecular Weight: 240.73 g/mol Class:
Phenylpiperazine Derivative / Phenoxyethyl-piperazine Scaffold[1]

1-[2-(3-Chlorophenoxy)ethyl]piperazine is a privileged pharmacophore intermediate used
extensively in medicinal chemistry to synthesize ligands for G-Protein Coupled Receptors
(GPCRSs). Unlike the direct phenylpiperazine metabolite mCPP (1-(3-chlorophenyl)piperazine),
this compound features a phenoxyethyl linker, which imparts distinct flexibility and electronic
properties.

Its primary biological utility lies in its role as a "Head Group" for designing:

 Alpha-1 Adrenergic Antagonists: For antihypertensive and BPH (Benign Prostatic
Hyperplasia) therapeutics.
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e Serotonin (5-HT) Modulators: Targeting 5-HT2A and 5-HT1A receptors for CNS indications.

This guide explores the compound's structure-activity relationship (SAR), mechanism of action
as a scaffold, and validated experimental protocols for its utilization.

Chemical Biology & Pharmacodynamics
The Phenoxyethyl-Piperazine Pharmacophore

The biological activity of this molecule is dictated by its three structural domains:

» Piperazine Ring: Provides the basic nitrogen (pKa ~9.8) essential for ionic bonding with the
conserved Aspartate residue (e.g., Aspl113 in adrenergic receptors) in the GPCR
transmembrane binding pocket.

o Ethyl Linker: A flexible spacer that allows the molecule to span the distance between the
orthosteric binding site and accessory hydrophobic pockets.

e 3-Chlorophenoxy Tail: A lipophilic moiety that engages in aromatic

stacking and hydrophobic interactions. The 3-chloro substituent specifically enhances
metabolic stability (blocking para-hydroxylation) and increases affinity for hydrophobic
pockets compared to unsubstituted analogs.

Receptor Target Profile

While often used as an intermediate to create disubstituted piperazines (e.g., Naftopidil
analogs), the monosubstituted scaffold itself exhibits specific affinity profiles:
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Target Receptor Interaction Type Biological Outcome

Vasodilation, smooth muscle

. Antagonist
-Adrenergic J relaxation (urethra/prostate).
S-HT Modulation of serotonergic
[E.HT Antagonist/Partial Agonist signaling; potential
antipsychotic effects.
. Anxiolytic potential (dependent
5-HT Ligand e P (dep

on N4-substitution).

Key SAR Insight: Research indicates that while methyl-substituted phenoxyethyl piperazines
exhibit antioxidant activity (SOD mimetic), the 3-chloro substitution significantly decreases
antioxidant potential, shifting the profile towards high-affinity GPCR modulation [1].

Mechanism of Action: Signal Transduction Blockade

When incorporated into active pharmaceutical ingredients (APIs), the 1-[2-(3-
Chlorophenoxy)ethyl]piperazine moiety functions primarily as a competitive antagonist at the

Alpha-1 adrenergic receptor.

Pathway Description

e Normal State: Endogenous catecholamines (Norepinephrine) bind to the

-receptor (
-AR).
» Activation: The Gq protein is activated, stimulating Phospholipase C (PLC).

o Cascade: PLC hydrolyzes PIP2 into IP3 and DAG. IP3 triggers Calcium (

) release from the sarcoplasmic reticulum.

o Effect: Increased intracellular

causes smooth muscle contraction (vasoconstriction).
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« Inhibition: The piperazine derivative binds to the

-AR, preventing Gq activation and downstream

mobilization, resulting in relaxation.

Visualization: Alpha-1 Adrenergic Signaling Blockade

The following diagram illustrates the pathway inhibition mediated by this scaffold.
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Figure 1: Mechanism of competitive antagonism at the Alpha-1 Adrenergic Receptor preventing
Gg-mediated calcium release.

Experimental Protocols
Synthesis Workflow (N-Alkylation)

To utilize this compound as a building block or to synthesize it for purity verification.

Reagents: 3-Chlorophenol, 1,2-Dibromoethane, Piperazine (anhydrous), K2COs, Acetonitrile
(ACN).

Step-by-Step Methodology:

o Ether Formation: React 3-Chlorophenol (1.0 eq) with 1,2-Dibromoethane (3.0 eq) and K=COs
in refluxing ACN for 12 hours.

o Rationale: Excess dibromoethane prevents dimerization (formation of bis-phenoxyethane).
o Product: 1-(2-Bromoethoxy)-3-chlorobenzene.

e Amination: React the bromo-intermediate (1.0 eq) with excess Piperazine (5.0 eq) in
refluxing Toluene or ACN.

o Rationale: High equivalents of piperazine are critical to prevent the formation of the
symmetrical bis-alkylated byproduct (N,N'-bis(phenoxyethyl)piperazine).

 Purification:
o Evaporate solvent.

o Acid/Base extraction: Dissolve residue in dilute HCI (aqueous), wash with Ether (removes
neutral impurities), basify aqueous layer with NaOH to pH 12, extract into DCM.

o Validation: The product should appear as a pale oil or low-melting solid. Confirm via NMR
(Triplet at ~4.1 ppm for O-CH2).[2]

In Vitro Radioligand Binding Assay (Alpha-1)
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Objective: Determine the affinity (

) of the compound for the
-AR.

Protocol:

o Tissue Preparation: Rat cerebral cortex membranes (rich in
receptors).

e Ligand: [3H]-Prazosin (0.2 nM).

 Incubation:

o Mix membrane suspension (200 ug protein) with [3H]-Prazosin and increasing
concentrations of 1-[2-(3-Chlorophenoxy)ethyl]piperazine (

to
M).
o Buffer: 50 mM Tris-HCI, pH 7.4.

o Incubate at 25°C for 60 minutes.

o Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x
with ice-cold buffer.

e Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation.

Visualization: Synthesis Pathway

The following diagram outlines the critical synthetic route to access high-purity 1-[2-(3-
Chlorophenoxy)ethyl]piperazine, highlighting the control points to avoid impurities.
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Figure 2: Synthetic route emphasizing stoichiometry control to favor the mono-substituted

target.

Applications in Drug Discovery

Researchers utilize this compound primarily as a linker-pharmacophore unit.

Probe Design: The secondary amine (N4 position) is available for further functionalization
(e.g., acylation, alkylation) to attach fluorophores or affinity tags for receptor mapping.

Library Generation: It serves as a constant "A-domain” in combinatorial libraries where the
"B-domain” (attached to N4) is varied to optimize selectivity between

-AR and 5-HT

receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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